N-[1-(3-cyanophenyl)ethyl]-N-methylazepane-1-sulfonamide
Description
N-[1-(3-cyanophenyl)ethyl]-N-methylazepane-1-sulfonamide is a chemical compound with a complex structure that includes a cyanophenyl group, an ethyl group, a methylazepane ring, and a sulfonamide group
Properties
IUPAC Name |
N-[1-(3-cyanophenyl)ethyl]-N-methylazepane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-14(16-9-7-8-15(12-16)13-17)18(2)22(20,21)19-10-5-3-4-6-11-19/h7-9,12,14H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAXVYCMODEAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N(C)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanophenyl)ethyl]-N-methylazepane-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-cyanophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-methylazepane in the presence of a base such as triethylamine to yield the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated equipment and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanophenyl)ethyl]-N-methylazepane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[1-(3-cyanophenyl)ethyl]-N-methylazepane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(3-cyanophenyl)ethyl]-N-methylazepane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The cyanophenyl group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-cyanophenyl)ethyl]acetamide
- N-[1-(3-cyanophenyl)ethyl]-N-methylprop-2-enamide
- N-[1-(3-cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide
Uniqueness
N-[1-(3-cyanophenyl)ethyl]-N-methylazepane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
